5-Iodooxan-2-ol
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Overview
Description
5-Iodotetrahydro-2H-pyran-2-ol is an organic compound that belongs to the class of tetrahydropyrans It is characterized by the presence of an iodine atom attached to the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodotetrahydro-2H-pyran-2-ol can be achieved through several methods. One common approach involves the iodination of tetrahydro-2H-pyran-2-ol. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . Another method involves the use of iodine monochloride (ICl) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of 5-Iodotetrahydro-2H-pyran-2-ol typically involves large-scale iodination reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent over-iodination and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Iodotetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form tetrahydro-2H-pyran-2-ol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of tetrahydro-2H-pyran-2-ol derivatives.
Oxidation: Formation of 2-oxo-tetrahydropyran.
Reduction: Formation of tetrahydro-2H-pyran-2-ol.
Scientific Research Applications
5-Iodotetrahydro-2H-pyran-2-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodotetrahydro-2H-pyran-2-ol involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interaction with enzymes and receptors . The tetrahydropyran ring provides a stable scaffold that can be modified to enhance the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-2-ol: Lacks the iodine atom, making it less reactive in halogen bonding.
2-Iodotetrahydrofuran: Similar structure but with a furan ring instead of a pyran ring.
5-Bromotetrahydro-2H-pyran-2-ol: Similar compound with a bromine atom instead of iodine.
Uniqueness
5-Iodotetrahydro-2H-pyran-2-ol is unique due to the presence of the iodine atom, which enhances its reactivity and potential for halogen bonding. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies.
Properties
CAS No. |
645413-13-4 |
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Molecular Formula |
C5H9IO2 |
Molecular Weight |
228.03 g/mol |
IUPAC Name |
5-iodooxan-2-ol |
InChI |
InChI=1S/C5H9IO2/c6-4-1-2-5(7)8-3-4/h4-5,7H,1-3H2 |
InChI Key |
FGCUQNQYFCYWCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1I)O |
Origin of Product |
United States |
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